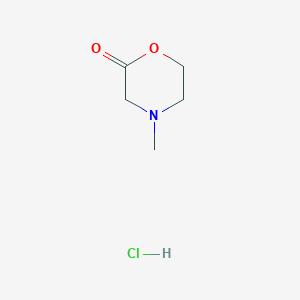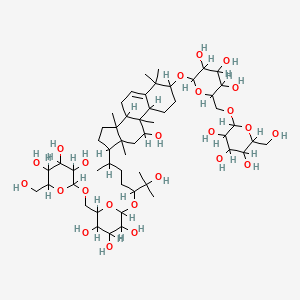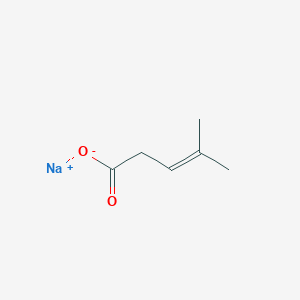![molecular formula C7H9Cl2N3 B1431331 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride CAS No. 1432795-17-9](/img/structure/B1431331.png)
2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride
Übersicht
Beschreibung
2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is a chemical compound with the CAS Number: 1432795-17-9 . It has a molecular weight of 206.07 . This compound is used in scientific research as a precursor for synthesizing novel pharmaceuticals and bioactive molecules.
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8ClN3.ClH/c8-7-10-3-5-1-2-9-4-6(5)11-7;/h3,9H,1-2,4H2;1H . This indicates that the compound consists of a pyrido[3,4-d]pyrimidine core with a chlorine atom attached.Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Zukünftige Richtungen
As a precursor for synthesizing novel pharmaceuticals and bioactive molecules, this compound has potential in drug discovery and development. Furthermore, PI3K inhibitors, mTOR inhibitors, and hSMG-1 inhibitors are expected to be novel types of medicaments useful against cell proliferation disorders, especially as carcinostatic agents .
Wirkmechanismus
Target of Action
The primary targets of 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride are Poly ADP-ribose polymerase 1 (PARP1) and Cyclin-dependent kinase 12 (CDK12) . PARP1 is a key enzyme involved in DNA damage repair, while CDK12 plays a crucial role in the expression of genes involved in homologous recombination .
Mode of Action
This compound interacts with its targets by inhibiting their enzymatic activities. It shows potent inhibitory effects on PARP1 enzymatic activity and the PAR protein level . Moreover, the expression of CDK12 is also inhibited by this compound .
Biochemical Pathways
The inhibition of PARP1 and CDK12 affects the DNA damage repair (DDR) pathway. CDK12 inhibitors decrease the expression of DDR-related genes, exerting an antitumor function . The simultaneous inhibition of both PARP1 and CDK12 disrupts the homologous recombination process, a key pathway in DNA repair .
Result of Action
The inhibition of PARP1 and CDK12 by this compound leads to a significant antitumor effect by inhibiting DNA damage repair in tumors . This results in the death of tumor cells, particularly in HER2-positive cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, similar compounds are often stored at low temperatures (2-8°C) to maintain stability .
Biochemische Analyse
Biochemical Properties
2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as Axl and Mer, which are receptor tyrosine kinases involved in cell signaling pathways . The compound’s inhibitory activity on these enzymes suggests its potential use in therapeutic applications, particularly in cancer treatment. The nature of these interactions involves binding to the active sites of the enzymes, thereby preventing their normal function and disrupting the signaling pathways they regulate.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, this compound can induce apoptosis by inhibiting key signaling pathways that promote cell survival and proliferation. Additionally, it affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as Axl and Mer, inhibiting their kinase activity . This inhibition leads to a cascade of downstream effects, including the disruption of cell signaling pathways that are critical for cell survival and proliferation. Furthermore, the compound can modulate gene expression by affecting the activity of transcription factors and other regulatory proteins involved in gene transcription.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has been shown to maintain its inhibitory activity, although some degradation may occur under certain conditions . Long-term studies have demonstrated that the compound can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits therapeutic effects by inhibiting tumor growth and inducing apoptosis . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic pathways. This inhibition can lead to changes in the levels of metabolites and the overall metabolic state of the cell, which can have significant implications for cellular function and health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound is transported across cell membranes by specific transporters and can accumulate in certain cellular compartments. Its distribution within tissues can affect its therapeutic efficacy and potential side effects, making it important to understand the factors that influence its transport and distribution.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biological effects, making it a key factor in its mechanism of action.
Eigenschaften
IUPAC Name |
2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3.ClH/c8-7-10-3-5-1-2-9-4-6(5)11-7;/h3,9H,1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCBOQCWUCJSPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC(=NC=C21)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432795-17-9 | |
| Record name | 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methylimidazo[1,2-a]pyridin-5-amine hydrochloride](/img/structure/B1431249.png)
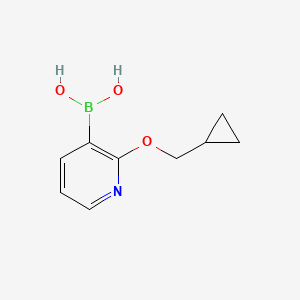

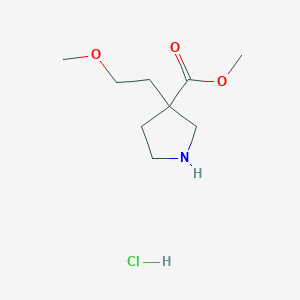

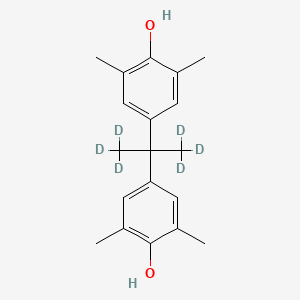
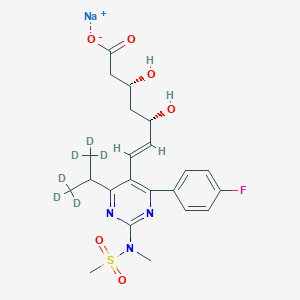
![Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate](/img/structure/B1431262.png)
![1,3-Dimethyl-1,4,5a,6,7,8-hexahydro-5H-pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine-5-one](/img/structure/B1431263.png)
